molecular formula C10H11Cl2N3 B15159451 (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane CAS No. 799279-88-2

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane

Cat. No.: B15159451
CAS No.: 799279-88-2
M. Wt: 244.12 g/mol
InChI Key: MBQYQLWSBRANKQ-MUWHJKNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[320]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyridine ring: The pyridine ring is introduced through a series of substitution reactions, often involving halogenated intermediates.

    Chlorination: The final step involves the selective chlorination of the pyridine ring to obtain the desired dichloropyridinyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique structural features of the compound, which allow for high specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-3-(5-Chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
  • (1R,5R)-3-(6-Chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane

Uniqueness

Compared to similar compounds, (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane is unique due to the presence of two chlorine atoms on the pyridine ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

799279-88-2

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

(1R,5R)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane

InChI

InChI=1S/C10H11Cl2N3/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15/h1,3,6,9,13H,2,4-5H2/t6-,9+/m1/s1

InChI Key

MBQYQLWSBRANKQ-MUWHJKNJSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2N1)C3=CC(=C(N=C3)Cl)Cl

Canonical SMILES

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.